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Compound of Interest

Compound Name: FR 58664

Cat. No.: B1219914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides an in-depth technical guide to the early research surrounding the

discovery and initial characterization of FK664, a novel compound identified in the late 1980s

and early 1990s. The primary focus of early studies was its potential as a cardiotonic agent for

the treatment of heart failure. This whitepaper consolidates the available data on its synthesis,

experimental protocols, and initial pharmacological findings. While some commercial sources

have referred to FK664 as a leukotriene inhibitor, the primary scientific literature from its

discovery phase predominantly characterizes it as a cardiovascular agent. This document will

focus on the peer-reviewed research findings.

Core Compound Information
Compound Name: FK664

Chemical Name: 6-(3,4-dimethoxy-phenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-

2(1H)-pyrimidone

CAS Number: 94936-90-0

Molecular Formula: C₂₄H₂₉N₃O₃

Molecular Weight: 407.51 g/mol
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Synthesis
While the exact, detailed synthesis of FK664 by its originators at Fujisawa Pharmaceutical Co.,

Ltd. is not publicly available in the primary research articles, the synthesis of structurally related

dihydropyrimidinones has been described in patents from the same period. A plausible

synthetic route, based on these related patents, is outlined below. This should be considered a

representative synthesis.

Experimental Protocol: Representative Synthesis of a Dihydropyrimidinone Core

A common method for the synthesis of dihydropyrimidinones involves a multi-component

reaction, often a variation of the Biginelli reaction.

Starting Materials:

An appropriate β-dicarbonyl compound

An aldehyde (in this case, 3,4-dimethoxybenzaldehyde)

Urea or a substituted urea/thiourea derivative

General Procedure:

Condensation: Equimolar amounts of the β-dicarbonyl compound, 3,4-

dimethoxybenzaldehyde, and a substituted urea are reacted in a suitable solvent, such as

ethanol or acetic acid.

Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., HCl,

BF₃·OEt₂).

Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is

complete, as monitored by thin-layer chromatography.

Workup and Purification: Upon cooling, the product often precipitates from the reaction

mixture and can be collected by filtration. Further purification can be achieved by

recrystallization from a suitable solvent system (e.g., ethanol/water).
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To obtain FK664, specific precursors would be required, including a β-ketoester with an ethyl

group on the nitrogen and subsequent reaction to introduce the mesitylimino group at the 4-

position.

Early Pharmacological Research: Cardiovascular
Effects
The initial research on FK664, conducted in the late 1980s and early 1990s, identified it as a

promising cardiotonic agent with positive inotropic and vasodilatory properties. The key findings

from these early studies are summarized below.

In Vitro Electrophysiological Studies
Experimental Protocol: Isolated Cardiac Muscle Preparations

Animal Model: Guinea pigs and rabbits.

Tissues: Papillary muscles from the right ventricle of guinea pigs and sino-atrial node

preparations from rabbits.

Methodology: Standard microelectrode techniques were used to record transmembrane

action potentials and contractile force in isolated, superfused cardiac tissues. Tissues were

electrically stimulated at a constant frequency (e.g., 1 Hz).

Drug Administration: FK664 was added to the superfusing solution at various concentrations.

Key Findings:

Positive Inotropic Effect: In isolated guinea pig papillary muscles, FK664 produced a

concentration-dependent increase in contractile force. This effect was observed at

concentrations of 1 to 10 µM.

Action Potential Changes: The positive inotropic effect was accompanied by a slight

elevation of the action potential plateau, suggesting an alteration in ion channel activity.

Mechanism of Action: The positive inotropic effect was attenuated in a low calcium medium

and by the sarcoplasmic reticulum calcium release inhibitor, ryanodine. However, the effect
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was not significantly affected by the L-type calcium channel blocker nifedipine. This suggests

that FK664's mechanism may involve an enhancement of calcium influx through a pathway

distinct from L-type calcium channels, possibly related to intracellular calcium handling.

In Vivo Hemodynamic Studies in a Canine Model
Experimental Protocol: Anesthetized Dog Model

Animal Model: Anesthetized open-chest dogs.

Methodology: Hemodynamic parameters including mean circulatory filling pressure (MCFP),

cardiac output, and systemic vascular resistance were measured. MCFP was determined by

inducing transient circulatory arrest.

Drug Administration: FK664 was administered intravenously.

Key Findings:

Vasodilatory Effects: FK664 was shown to dilate systemic capacitance vessels, leading to a

reduction in preload.

Reduction in Mean Circulatory Filling Pressure: Intravenous administration of FK664 resulted

in a significant decrease in MCFP.

Studies in a Canine Heart Failure Model
Experimental Protocol: Dog Heart-Lung Preparation

Animal Model: Dog heart-lung preparations.

Methodology: Heart failure was induced in the isolated heart-lung preparations. The effects

of FK664 on cardiac function were then assessed.

Drug Administration: FK664 was introduced into the perfusion circuit.

Key Findings:
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Improved Cardiac Function in Heart Failure: FK664 demonstrated a protective effect in the

failing heart model, improving cardiac function.

Potency: The cardiotonic potency of FK664 was found to be approximately ten times greater

than that of enoximone, a known phosphodiesterase inhibitor.

Arrhythmogenic Potential: At the doses tested, FK664 did not induce arrhythmias.

Quantitative Data Summary
The following tables summarize the quantitative data extracted from the abstracts of the early

research papers.

Table 1: In Vitro Effects of FK664 on Guinea Pig Papillary Muscle

Parameter Concentration (µM) Observation

Contractile Force 1 - 10
Concentration-dependent

increase

Action Potential 1 - 10
Slight elevation of the plateau

phase

Table 2: In Vivo Hemodynamic Effects of FK664 in Anesthetized Dogs

Parameter Dose Observation

Mean Circulatory Filling

Pressure
Not specified Significant decrease

Systemic Capacitance Vessels Not specified Dilation

Table 3: Comparative Potency in a Canine Heart Failure Model
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Compound Observation

FK664 ~10-fold more potent than enoximone

Enoximone Reference compound

Signaling Pathways and Experimental Workflows
Based on the initial findings, the proposed mechanism of action and experimental workflows

can be visualized.
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[https://www.benchchem.com/product/b1219914#early-research-on-the-discovery-of-fk-664]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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